1-(2,6-dichlorophenyl)-1H-pyrrole
Description
Properties
CAS No. |
154458-88-5 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)pyrrole |
InChI |
InChI=1S/C10H7Cl2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H |
InChI Key |
ISPPFVKYCZLJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The following table highlights key differences between 1-(2,6-dichlorophenyl)-1H-pyrrole and related pyrrole derivatives:
Key Observations :
- Electron-Withdrawing Effects : The 2,6-dichlorophenyl group in the target compound increases electrophilicity at the pyrrole ring compared to alkyl-substituted analogs like 3-heptyl-1H-pyrrole. This enhances reactivity in cross-coupling or substitution reactions.
- Lipophilicity : The trifluoromethoxy group in the compound from imparts higher lipophilicity than the dichlorophenyl group, influencing bioavailability in drug design.
- Functional Diversity: The cyano and carboxylate groups in broaden applications in catalysis or polymer chemistry, unlike the halogen-dominated properties of this compound.
Q & A
Q. What are the key structural features of 1-(2,6-dichlorophenyl)-1H-pyrrole, and how are they characterized experimentally?
The compound features a pyrrole ring substituted at the 1-position with a 2,6-dichlorophenyl group. Structural characterization typically employs:
- NMR spectroscopy : H-NMR and C-NMR to confirm substitution patterns and aromatic proton environments (e.g., splitting patterns for pyrrole and dichlorophenyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For solid-state structure determination, resolving bond angles and dihedral angles between the pyrrole and phenyl rings .
Q. What synthetic methodologies are commonly used to prepare this compound derivatives?
Synthesis often involves:
- N-arylation : Coupling pyrrole with 2,6-dichlorophenyl halides using transition-metal catalysts (e.g., Cu or Pd) under controlled conditions .
- Functional group modification : Post-synthetic derivatization (e.g., introducing sulfonamide or carboxylate groups) via nucleophilic substitution or condensation reactions .
- Purity control : Column chromatography and HPLC (≥95% purity) to isolate intermediates and final products .
Q. How can researchers assess the reactivity of the pyrrole ring in this compound?
Reactivity studies focus on:
- Electrophilic substitution : Monitoring regioselectivity in reactions with nitrating or acylating agents (e.g., meta-directing effects of chlorine substituents) .
- Cross-coupling : Suzuki-Miyaura reactions using boronic ester derivatives (e.g., 1-(2,6-dichlorophenyl)pyrazole-4-boronic acid pinacol ester) to build heterocyclic frameworks .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives with conflicting steric and electronic effects?
Advanced approaches include:
- Temperature-controlled reactions : Lower temperatures (0–5°C) to minimize steric clashes during N-arylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction yields .
- Computational modeling : DFT calculations to predict transition states and optimize substituent placement .
Q. How do structural modifications (e.g., trifluoromethyl or methyl groups) impact biological activity?
Structure-activity relationship (SAR) studies involve:
- In vitro assays : Testing derivatives against enzyme targets (e.g., kinases or neurotransmitter receptors) to quantify IC values .
- Molecular docking : Simulating interactions with binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .
- Metabolic stability : Assessing half-life in liver microsomes to guide lead optimization .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies are addressed via:
Q. How can researchers evaluate the compound’s potential as a precursor for metal-organic frameworks (MOFs)?
Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
